molecular formula C17H15ClN4O2 B2710161 1-(3-chloro-4-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866864-35-9

1-(3-chloro-4-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2710161
CAS RN: 866864-35-9
M. Wt: 342.78
InChI Key: SXGBBKQLPFLLCX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . It also has phenyl groups (aromatic rings), a methoxy group (OCH3), and a carboxamide group (CONH2) .


Molecular Structure Analysis

The molecular structure of similar compounds shows the presence of a triazole ring attached to various functional groups . The exact structure of this compound would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

Isocyanates, such as those found in similar compounds, are known to react with a variety of substances, including amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides . These reactions can be exothermic and release toxic gases .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, refractive index, and molar volume have been reported .

Scientific Research Applications

Synthesis and Antimicrobial Activities

One of the significant applications of triazole derivatives, including 1-(3-chloro-4-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide, is in the synthesis and evaluation of antimicrobial activities. Research has demonstrated that novel triazole derivatives possess good or moderate activities against various microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).

Electronic, Nonlinear Optical and Spectroscopic Analysis

Triazole compounds are also investigated for their electronic properties, nonlinear optical properties, and spectroscopic analysis. Detailed studies using techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) provide insights into various electronic parameters and spectroscopic behaviors of these compounds, which are essential for their potential applications in material sciences and electronics (Beytur & Avinca, 2021).

High-Yield Synthesis Techniques

Improvements in the synthesis methods of triazole derivatives, including high-yield techniques, are a critical area of research. These advancements contribute to the efficient production of these compounds, making them more accessible for various applications (Guirado et al., 2016).

Anticonvulsant Activity and Drug Development

Research has shown that certain triazole derivatives exhibit pronounced anticonvulsant activity. These findings are pivotal in the development of new pharmaceuticals for treating conditions like epilepsy (Perekhoda, 2015).

Corrosion Inhibition

Triazole derivatives have been studied for their role in corrosion inhibition, particularly in protecting metals like mild steel in corrosive environments. Their efficiency as corrosion inhibitors makes them valuable in industrial applications (Bentiss et al., 2009).

Safety and Hazards

Similar compounds have been classified as toxic, causing harm if swallowed, in contact with skin, or if inhaled . They may also cause skin and eye irritation . It’s important to handle such compounds with appropriate safety measures.

properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-5-methyl-N-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c1-11-16(17(23)19-12-6-4-3-5-7-12)20-21-22(11)13-8-9-15(24-2)14(18)10-13/h3-10H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGBBKQLPFLLCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-4-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

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